molecular formula C9H7F3N2O B8719425 4-Amino-5-methoxy-2-trifluoromethyl-benzonitrile

4-Amino-5-methoxy-2-trifluoromethyl-benzonitrile

Cat. No. B8719425
M. Wt: 216.16 g/mol
InChI Key: OMPLUSGEZBMKDR-UHFFFAOYSA-N
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Patent
US08088811B2

Procedure details

4-Amino-5-iodo-2-trifluoromethyl-benzonitrile (312 mg, 1.0 mmol), CuI (I) (20 mg, 0.1 mmol), Cs2CO3 (652 mg, 2.0 mmol) and 1,10-phenanthroline (36 mg, 0.2 mmol) were mixed in methanol (20 ml). The reaction mixture was refluxed overnight and then the solvent was removed under vacuum. Upon separation on silica gel (100% CH2Cl2), the tile compound was obtained as a colorless liquid.
Quantity
312 mg
Type
reactant
Reaction Step One
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9](I)=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[C:15]([O-])([O-])=[O:16].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>CO.[Cu]I>[NH2:1][C:2]1[C:9]([O:16][CH3:15])=[CH:8][C:5]([C:6]#[N:7])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
312 mg
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1I)C(F)(F)F
Name
Quantity
652 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
36 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
Upon separation on silica gel (100% CH2Cl2)
CUSTOM
Type
CUSTOM
Details
the tile compound was obtained as a colorless liquid

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C#N)C=C1OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.